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Compound Name: 3,5-Dichlorobenzyl alcohol

Cat. No.: B146536 Get Quote

Application Notes: Synthesis of 3,5-
Dichlorophenylacetonitrile
Introduction 3,5-Dichlorophenylacetonitrile is a valuable intermediate in organic synthesis,

particularly in the development of pharmaceutical and agrochemical compounds. Its structure,

featuring a reactive nitrile group and a dichlorinated aromatic ring, makes it a versatile building

block for creating more complex molecules. This document provides a detailed protocol for the

synthesis of 3,5-dichlorophenylacetonitrile from the commercially available 3,5-dichlorobenzyl
alcohol.

Principle of the Method The conversion of 3,5-dichlorobenzyl alcohol to 3,5-

dichlorophenylacetonitrile is most reliably achieved through a two-step synthetic sequence.

This method avoids the direct and often more complex one-pot oxidative cyanation procedures,

offering a robust and scalable pathway.

Chlorination of the Alcohol: The first step involves the conversion of the primary alcohol

functionality into a more reactive leaving group. The hydroxyl group (-OH) of 3,5-
dichlorobenzyl alcohol is substituted with a chloride atom (-Cl) using thionyl chloride

(SOCl₂), yielding the intermediate 3,5-dichlorobenzyl chloride.[1]

Nucleophilic Substitution (Cyanation): The second step is a nucleophilic substitution reaction

where the chloride atom of the intermediate is displaced by a cyanide ion (CN⁻).[1] This is
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typically accomplished using sodium cyanide (NaCN) in a suitable solvent system to yield

the final product, 3,5-dichlorophenylacetonitrile.[1][2]

Safety Precautions This synthesis involves hazardous materials and must be performed by

trained personnel in a well-ventilated fume hood with appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water, releasing

toxic gases (HCl and SO₂). It should be handled with extreme care.

Sodium Cyanide (NaCN): Is a highly toxic substance. It is fatal if swallowed, inhaled, or

absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide

(HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g.,

bleach) and disposed of according to institutional safety protocols.

Solvents: Organic solvents used in the procedure are flammable and should be handled

away from ignition sources.

Physicochemical Properties
The key physical and chemical properties of the starting material, intermediate, and final

product are summarized below.

Compound
Name

Structure
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

3,5-

Dichlorobenzyl

alcohol

Clc1cc(Cl)cc(CO

)c1
C₇H₆Cl₂O 177.03 79-82

3,5-

Dichlorobenzyl

chloride

Clc1cc(Cl)cc(CCl

)c1
C₇H₅Cl₃ 195.48 33-35

3,5-

Dichlorophenylac

etonitrile

Clc1cc(Cl)cc(CC

#N)c1
C₈H₅Cl₂N 186.04 63-65
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Experimental Protocols
Step 1: Synthesis of 3,5-Dichlorobenzyl Chloride
This protocol describes the conversion of 3,5-dichlorobenzyl alcohol to 3,5-dichlorobenzyl

chloride using thionyl chloride.

Materials and Equipment:

3,5-Dichlorobenzyl alcohol

Thionyl chloride (SOCl₂)

Toluene (anhydrous)

Round-bottom flask with a magnetic stir bar

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Heating mantle

Rotary evaporator

Procedure:

In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux

condenser topped with a drying tube.

Add 3,5-dichlorobenzyl alcohol (e.g., 10.0 g, 56.5 mmol) to the flask.

Add anhydrous toluene (100 mL) to dissolve the alcohol.

Slowly add thionyl chloride (6.2 mL, 84.7 mmol, 1.5 eq.) to the stirred solution at room

temperature. The addition may be exothermic.

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and

maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, allow the mixture to cool to room temperature.
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Carefully remove the solvent and excess thionyl chloride under reduced pressure using a

rotary evaporator. The crude product, 3,5-dichlorobenzyl chloride, is an oil or low-melting

solid and is often used in the next step without further purification.[2] Note that this

intermediate is unstable and should be used promptly.[2]

Step 2: Synthesis of 3,5-Dichlorophenylacetonitrile
This protocol details the cyanation of 3,5-dichlorobenzyl chloride to form the final product.

Materials and Equipment:

Crude 3,5-Dichlorobenzyl chloride

Sodium cyanide (NaCN)

Acetone (anhydrous)[2] or Ethanol/Water mixture[3]

Dichloromethane (DCM) or Diethyl ether for extraction

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask with a magnetic stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Equipment for purification (e.g., column chromatography or recrystallization)

Procedure:

In a fume hood, set up a 500 mL round-bottom flask with a magnetic stir bar and a reflux

condenser.
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Dissolve sodium cyanide (3.3 g, 67.8 mmol, 1.2 eq.) in a mixture of ethanol (100 mL) and

water (15 mL).[3] Alternatively, use anhydrous acetone as the solvent.[2]

Add the crude 3,5-dichlorobenzyl chloride (from Step 1, ~56.5 mmol) dissolved in a small

amount of the reaction solvent to the cyanide solution.

Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and remove the solvent

via rotary evaporation.[3]

Partition the residue between dichloromethane (150 mL) and water (100 mL).

Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (2 x 50 mL)

and brine (1 x 50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude 3,5-dichlorophenylacetonitrile.

Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Reaction Parameters Summary
Step Reactants

Reagents &
Solvents

Temperatur
e

Duration
Typical
Yield

1.

Chlorination

3,5-

Dichlorobenz

yl alcohol

Thionyl

chloride,

Toluene

Reflux

(~110°C)
2-3 hours >90% (crude)

2. Cyanation

3,5-

Dichlorobenz

yl chloride

Sodium

cyanide,

Ethanol/Wate

r

Reflux

(~80°C)
4-6 hours 75-85%[2][3]
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Chemical Reaction Pathway

3,5-Dichlorobenzyl alcohol

3,5-Dichlorobenzyl chloride

  SOCl₂, Toluene, Reflux

3,5-Dichlorophenylacetonitrile

  NaCN, EtOH/H₂O, Reflux

Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of 3,5-Dichlorophenylacetonitrile.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b146536?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Start | 3,5-Dichlorobenzyl alcohol

Step 1: Chlorination React with SOCl₂ in Toluene

Workup 1 Evaporate solvent and excess SOCl₂

Intermediate | Crude 3,5-Dichlorobenzyl chloride

Step 2: Cyanation React with NaCN in EtOH/H₂O

Workup 2 Extraction and washing

Purification Recrystallization or Chromatography

Final Product | 3,5-Dichlorophenylacetonitrile

Click to download full resolution via product page

Caption: Workflow diagram from starting material to purified product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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from-3-5-dichlorobenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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